molecular formula C11H14N4O5 B12806478 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B12806478
M. Wt: 282.25 g/mol
InChI Key: HPHXOIULGYVAKW-HSRBNNFLSA-N
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Description

The compound 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a derivative of guanine, a nucleobase found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one typically involves the condensation of a suitable purine derivative with a sugar moiety. One common method involves the use of 2-amino-6-chloropurine as the starting material, which undergoes a glycosylation reaction with a protected sugar derivative under acidic conditions. The reaction is followed by deprotection steps to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and crystallization are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purine derivatives and oxidized forms of the original compound .

Scientific Research Applications

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets, including DNA polymerases and reverse transcriptases . It can inhibit the replication of viral DNA by incorporating into the viral genome and causing chain termination. This mechanism is particularly useful in the treatment of viral infections such as HIV and hepatitis B .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical modifications also makes it a versatile compound for research and therapeutic applications .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7+,8?,11-/m0/s1

InChI Key

HPHXOIULGYVAKW-HSRBNNFLSA-N

Isomeric SMILES

COC1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=CNC3=O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O

Origin of Product

United States

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